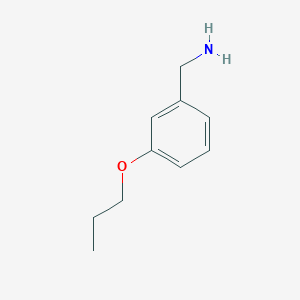![molecular formula C22H26O4 B1624248 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde CAS No. 77355-03-4](/img/structure/B1624248.png)
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde
Descripción general
Descripción
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of aldehydes and has a molecular weight of 368.46 g/mol.
Mecanismo De Acción
The mechanism of action of 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It may also inhibit the production of inflammatory cytokines and enzymes, which are involved in the inflammatory response. Additionally, it may inhibit the growth of microbial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde may have several biochemical and physiological effects. It may reduce the production of reactive oxygen species, which are involved in oxidative stress and cellular damage. It may also modulate the expression of genes involved in cancer cell growth and inflammation. Furthermore, it may affect the permeability of cell membranes, which may contribute to its anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde in lab experiments is its potential to be used as a versatile chemical compound with various applications. However, its limitations include its toxicity and instability, which may require special handling and storage conditions.
Direcciones Futuras
There are several future directions for the study of 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde. One direction is the development of new derivatives of this compound with improved properties such as increased stability and reduced toxicity. Another direction is the investigation of its potential use as a drug candidate for the treatment of various diseases. Additionally, the study of its mechanism of action and its effects on various biological processes may lead to the discovery of new therapeutic targets. Finally, the investigation of its potential use in agriculture and materials science may lead to the development of new products with improved properties.
Aplicaciones Científicas De Investigación
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In materials science, it has been investigated for its use in the development of new polymers and coatings.
Propiedades
IUPAC Name |
4-[8-(4-formylphenoxy)octoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c23-17-19-7-11-21(12-8-19)25-15-5-3-1-2-4-6-16-26-22-13-9-20(18-24)10-14-22/h7-14,17-18H,1-6,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXNWXHHTVEXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441250 | |
| Record name | 4-[8-(4-formylphenoxy)octoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde | |
CAS RN |
77355-03-4 | |
| Record name | 4,4′-[1,8-Octanediylbis(oxy)]bis[benzaldehyde] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77355-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[8-(4-formylphenoxy)octoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3R,7AS)-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1624170.png)



![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1624174.png)

![Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1624177.png)

![N-[2-(4-Fluoro-phenyl)-ethyl]-guanidine](/img/structure/B1624181.png)
![N-[(E)-2-(4-methoxyphenyl)ethenyl]benzamide](/img/structure/B1624187.png)
